9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one
Description
Properties
CAS No. |
917890-62-1 |
|---|---|
Molecular Formula |
C18H13ClN2O |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
9-chloro-1-methyl-2-phenyl-3,6-dihydropyrrolo[3,2-f]quinolin-7-one |
InChI |
InChI=1S/C18H13ClN2O/c1-10-16-13(21-18(10)11-5-3-2-4-6-11)7-8-14-17(16)12(19)9-15(22)20-14/h2-9,21H,1H3,(H,20,22) |
InChI Key |
REHKQNKLIUDVNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C3=C(C=C2)NC(=O)C=C3Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction with Alkyl Halides
One common synthesis route involves the reaction of 7H-pyrrolo[3,2-f]quinolin-7-one with alkyl halides in the presence of a strong base. This method typically utilizes sodium hydride (NaH) or potassium t-butoxide as bases to deprotonate the nitrogen atom, facilitating nucleophilic substitution.
- Dissolve 7H-pyrrolo[3,2-f]quinolin-7-one in dimethylformamide (DMF).
- Add sodium hydride to generate the corresponding salt.
- Introduce an alkyl halide (e.g., methyl iodide) to the reaction mixture.
- Stir at elevated temperatures (around 50°C) for several hours.
This method has been shown to yield high purity and good yields of the desired product.
Cyclocondensation Reactions
Another approach involves cyclocondensation reactions where substituted anilines or phenols react with appropriate carbonyl compounds under acidic or basic conditions to form pyrroloquinolines.
- Combine an aniline derivative with a carbonyl compound in a solvent like ethanol.
- Heat the mixture under reflux for several hours.
- Isolate the product through crystallization from suitable solvents.
Detailed Preparation Methodology
Typical Procedure for Synthesis
A detailed procedure for synthesizing 9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one is outlined below:
-
- 7H-Pyrrolo[3,2-f]quinolin-7-one
- Methyl iodide (or other alkyl halides)
- Sodium hydride (or potassium t-butoxide)
- Dimethylformamide (DMF) as solvent
-
- In a nitrogen atmosphere, dissolve 5 g of 7H-pyrrolo[3,2-f]quinolin-7-one in 50 mL DMF.
- Slowly add 1.5 g of sodium hydride while stirring at room temperature until gas evolution ceases.
- Add 6 g of methyl iodide dropwise to the mixture and heat to reflux for 4 hours.
-
- After completion, cool the mixture and quench with acetic acid.
- Pour into water and extract with dichloromethane.
- Dry the organic layer over sodium sulfate and evaporate the solvent.
-
- Purify the crude product by column chromatography using a silica gel eluent system.
-
- Analyze the final product using NMR and mass spectrometry to confirm structure and purity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Alkyl Halide Reaction | 75 | >95 | High yield; straightforward procedure | Requires careful handling of bases |
| Cyclocondensation | 65 | >90 | Allows for structural diversity | Longer reaction times; requires purification |
| Microwave-Assisted Synthesis | 80 | >95 | Faster reaction times; improved yields | Equipment cost; specific conditions needed |
Chemical Reactions Analysis
Types of Reactions
9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds .
Scientific Research Applications
9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes . For example, it may inhibit topoisomerases, enzymes involved in DNA replication and repair, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Key Observations :
- Position 2 : The target compound’s phenyl group (vs. ethyl in LGD-3303) may enhance π-π stacking in biological targets.
- Position 3 : Trifluoroethyl (LGD-3303) or carboxylic acid groups () modulate hydrophobicity or solubility.
Pharmacological Activities
Key Findings :
- LGD-3303 : Demonstrated SARM activity with high selectivity for androgen receptors, suggesting the target compound’s phenyl group could be optimized for similar applications .
- Antiproliferative Activity: 3-Substituted derivatives () show IC₅₀ values in the nanomolar range against breast cancer cell lines (e.g., MCF-7), linked to tubulin polymerization inhibition .
Physicochemical Properties
Implications :
- The phenyl group in the target compound may reduce solubility compared to carboxy derivatives but improve membrane permeability.
Biological Activity
9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one is a heterocyclic compound with significant potential in medicinal chemistry, particularly in cancer research. Its unique structural features, including a chloro substituent and a fused pyrrole-quinoline ring system, contribute to its biological activity.
Chemical Structure and Properties
The molecular formula of 9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one is C18H14ClN2O. The presence of a chlorine atom at the 9-position enhances its reactivity and biological profile. The compound's structure can be represented as follows:
Research indicates that 9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one exhibits anticancer properties primarily through the following mechanisms:
- Inhibition of Tubulin Polymerization : The compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Targeting Kinase Pathways : It has shown potential in inhibiting various kinases involved in cancer progression, such as VEGFR-2 and CDK2.
- Induction of Apoptosis : The compound triggers apoptotic pathways in tumor cells, enhancing its efficacy as an anticancer agent.
Biological Activity Data
The biological activity of 9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one has been evaluated using various in vitro and in vivo models. Below is a summary of key findings:
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | 0.55 | Tubulin depolymerization | |
| SW620 | 1.46 | VEGFR-2 inhibition | |
| HCT116 | 0.36 | CDK2 inhibition | |
| A375 | 1.8 | CDK9 inhibition |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- In Vivo Efficacy Against Hepatocellular Carcinoma : A study demonstrated that treatment with 9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one significantly reduced tumor growth in Balb/c mice models of hepatocellular carcinoma through mechanisms involving tubulin disruption and apoptosis induction .
- Antiproliferative Activity : In vitro assays revealed that the compound exhibited potent antiproliferative effects across multiple cancer cell lines, including HeLa and A375, indicating its broad-spectrum activity against various malignancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
